molecular formula C5H5ClN2O2S B3029203 4-Chloropyridine-2-sulfonamide CAS No. 57724-91-1

4-Chloropyridine-2-sulfonamide

Cat. No.: B3029203
CAS No.: 57724-91-1
M. Wt: 192.62
InChI Key: LPRODSLNOMGQFE-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a sulfonamide group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

The primary target of 4-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with the enzyme inhibits this reaction, thereby disrupting the synthesis of folic acid . Without folic acid, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This cycle is necessary for the synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication . Therefore, the inhibition of this pathway leads to the cessation of bacterial growth .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid metabolism cycle, the compound prevents the bacteria from producing essential components for their growth, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of PABA in the environment, as PABA can compete with the compound for binding to dihydropteroate synthetase . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridine-2-sulfonamide can be synthesized through several methodsThe reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Sulfonic acids or sulfonates.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Chloropyridine-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRODSLNOMGQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302542
Record name 2-Pyridinesulfonamide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57724-91-1
Record name 2-Pyridinesulfonamide, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57724-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinesulfonamide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropyridine-2-sulfonamide
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